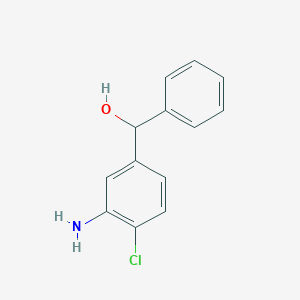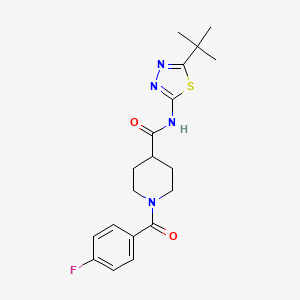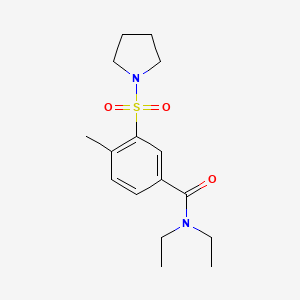![molecular formula C21H20N2O3 B4445661 2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4445661.png)
2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
描述
2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione, also known as AZD-1152, is a small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. AZD-1152 has been extensively studied for its potential use in cancer treatment.
作用机制
2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione inhibits Aurora kinases by binding to the ATP-binding site of the kinase domain. Aurora kinases play a crucial role in cell division by regulating spindle assembly and chromosome segregation. Inhibition of Aurora kinases leads to defects in mitotic spindle assembly and chromosome segregation, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora kinases. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the proliferation and migration of endothelial cells. This compound has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents.
实验室实验的优点和局限性
One of the advantages of using 2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for Aurora kinases. This allows for the selective inhibition of Aurora kinases without affecting other kinases. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to formulate for in vivo studies.
未来方向
1. Combination therapy: 2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to enhance the anti-tumor effects of other chemotherapeutic agents. Future studies could investigate the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer.
2. Alternative formulations: The low solubility of this compound can make it difficult to formulate for in vivo studies. Future studies could investigate alternative formulations of this compound to improve its solubility and bioavailability.
3. Targeting other kinases: Aurora kinases are not the only kinases involved in cell division. Future studies could investigate the potential of this compound in targeting other kinases involved in cell division.
4. Targeting other diseases: Aurora kinases have been implicated in other diseases besides cancer, such as Alzheimer's disease and autoimmune diseases. Future studies could investigate the potential of this compound in targeting these diseases.
科学研究应用
2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines both in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora kinases, which are overexpressed in many types of cancer.
属性
IUPAC Name |
2-[2-(azepane-1-carbonyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19(22-13-7-1-2-8-14-22)17-11-5-6-12-18(17)23-20(25)15-9-3-4-10-16(15)21(23)26/h3-6,9-12H,1-2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFRZIMILMHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}morpholine](/img/structure/B4445581.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445596.png)
![2-[2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4445597.png)
![N-[3-(dimethylamino)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4445606.png)
![N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4445619.png)
![3-(benzoylamino)-4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4445627.png)


![N-(2-hydroxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445646.png)

![3-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-4(3H)-quinazolinone](/img/structure/B4445675.png)
![2,6-dimethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4445683.png)

